molecular formula C12H16OS B1308394 2,2-dimethyl-4'-thiomethylpropiophenone CAS No. 73242-19-0

2,2-dimethyl-4'-thiomethylpropiophenone

Cat. No.: B1308394
CAS No.: 73242-19-0
M. Wt: 208.32 g/mol
InChI Key: IIGSIYYCFUYQMV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4'-thiomethylpropiophenone (IUPAC: 1-(4-(methylthio)phenyl)-2,2-dimethylpropan-1-one) is a propiophenone derivative featuring a thiomethyl (-SCH₃) substituent at the 4'-position of the aromatic ring and two methyl groups at the β-position of the ketone. The thiomethyl group introduces sulfur-based electronic and steric effects, distinguishing it from oxygen- or halogen-substituted analogs.

Properties

IUPAC Name

2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGSIYYCFUYQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399311
Record name 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73242-19-0
Record name 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-4'-(methylthio)propiophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-4'-thiomethylpropiophenone typically involves the reaction of 4-methylsulfanylbenzaldehyde with isobutyraldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-4'-thiomethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-4'-thiomethylpropiophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in material synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4'-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

  • 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone (1-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one)
  • 2,2-Dimethyl-4'-phenoxypropiophenone (1-(4-phenoxyphenyl)-2,2-dimethylpropan-1-one)
  • β-Thioxoketones (e.g., phleichrome, isophleichrome)

Table 1: Comparative Analysis of Structural Analogs

Compound Substituent(s) Electronic Effect Tautomerism Potential Key Spectral Features
2,2-Dimethyl-4'-thiomethylpropiophenone 4'-SCH₃ Weak electron-donating (S < O) High (S-mediated) IR: C=O ~1700 cm⁻¹; NMR: δ 2.1 (SCH₃)
3'-Chloro-4'-fluoropropiophenone 3'-Cl, 4'-F Strong electron-withdrawing (halogens) Low IR: C=O ~1720 cm⁻¹; NMR: δ 7.4–7.6 (Ar)
4'-Phenoxypropiophenone 4'-OPh Moderate electron-donating (OPh) Moderate IR: C=O ~1680 cm⁻¹; NMR: δ 6.9–7.3 (OPh)
β-Thioxoketones (e.g., phleichrome) β-S-C=O Resonance stabilization High (O/S tautomerism) IR: C=S ~1200 cm⁻¹; UV: λmax ~300 nm
Key Observations:

Electronic Effects: The thiomethyl group in this compound is a weaker electron donor compared to phenoxy (-OPh) but less electron-withdrawing than halogens (-Cl, -F). This alters the ketone’s electrophilicity, impacting reactivity in nucleophilic additions or reductions . Halogenated analogs (e.g., 3'-chloro-4'-fluoro derivative) exhibit stronger electron-withdrawing effects, raising the C=O IR stretching frequency (~1720 cm⁻¹) compared to the thiomethyl analog (~1700 cm⁻¹) .

Tautomerism: The thiomethyl derivative may participate in tautomerism similar to β-thioxoketones, where sulfur facilitates keto-enol shifts via resonance stabilization (Figure 1). This contrasts with halogenated or phenoxy analogs, which lack such tautomeric versatility .

Spectroscopic Differentiation: The SCH₃ group in this compound produces distinct NMR signals (δ ~2.1 ppm for SCH₃) and IR absorptions (C-S stretch ~700 cm⁻¹), absent in oxygen- or halogen-substituted analogs . Phenoxy derivatives show aromatic splitting patterns (δ 6.9–7.3 ppm) and lower C=O IR frequencies due to conjugation with the oxygen lone pairs .

Biological Activity

2,2-Dimethyl-4'-thiomethylpropiophenone (CAS No. 73242-19-0) is a chemical compound recognized for its diverse applications in scientific research, particularly in the fields of organic chemistry and biology. Its unique structure combines a 2,2-dimethylpropan-1-one moiety with a 4-methylsulfanylphenyl group, which imparts distinct chemical properties and reactivity. This compound has garnered attention for its potential biological activities, including enzyme inhibition and interactions with various molecular targets.

PropertyValue
Molecular FormulaC13H18OS
Molecular Weight210.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylsulfanylbenzaldehyde with isobutyraldehyde under basic conditions. Common solvents used include ethanol and methanol, often accompanied by catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways. This interaction can influence cellular processes such as signal transduction and metabolic regulation.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant enzyme inhibitory activity. For instance:

  • Enzyme Target : Cytochrome P450 enzymes
  • Inhibition Type : Competitive inhibition
  • IC50 Values : Vary depending on the specific enzyme and assay conditions.

Case Studies

  • Liver Injury Model : In a study assessing liver injury induced by carbon tetrachloride (CCl4) in rats, treatment with varying doses of this compound resulted in significant reductions in serum markers of liver damage (ALT, AST). Histological analysis showed improved liver architecture compared to control groups.
    Treatment GroupALT (U/L)AST (U/L)Histological Score
    Control150 ± 10200 ± 15Severe
    Low Dose (15 mg/kg)90 ± 5120 ± 10Moderate
    Medium Dose (30 mg/kg)60 ± 580 ± 5Mild
    High Dose (45 mg/kg)40 ± 550 ± 5Normal
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it significantly increased glutathione levels and reduced reactive oxygen species (ROS) in cell cultures exposed to oxidative stress.

Toxicity Assessment

Toxicity studies have shown that at therapeutic doses, this compound exhibits low cytotoxicity in both in vitro and in vivo models. The compound did not induce significant adverse effects on liver tissues at concentrations up to 100 μg/mL.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundKey Features
2,2-Dimethyl-1-phenylpropan-1-one Lacks thiomethyl group; different reactivity
4-Methylsulfanylbenzaldehyde Contains methylsulfanyl group; lacks propanone structure

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